molecular formula C11H10N2O3 B086842 3-(4-oxoquinazolin-3(4H)-yl)propanoic acid CAS No. 25818-88-6

3-(4-oxoquinazolin-3(4H)-yl)propanoic acid

Cat. No.: B086842
CAS No.: 25818-88-6
M. Wt: 218.21 g/mol
InChI Key: AMEGJBZWDKOWDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-oxoquinazolin-3(4H)-yl)propanoic acid is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a quinazolinone core with a propanoic acid side chain, making it a unique compound with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-oxoquinazolin-3(4H)-yl)propanoic acid typically involves the reaction of 2-aminobenzamides with thiols in a one-pot intermolecular annulation reaction. This method is efficient, transition metal-free, and does not require external oxidants . The reaction conditions are mild, and the process is straightforward, making it suitable for laboratory-scale synthesis.

Industrial Production Methods

For industrial production, the synthesis of this compound can be scaled up using similar reaction conditions. The process involves the use of large-scale reactors and optimized reaction parameters to ensure high yield and purity of the final product. The industrial synthesis may also involve additional purification steps to meet the required quality standards.

Chemical Reactions Analysis

Types of Reactions

3-(4-oxoquinazolin-3(4H)-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the quinazolinone core to its corresponding dihydroquinazoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the propanoic acid side chain can be modified with different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinazoline derivatives with higher oxidation states.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Modified quinazolinone derivatives with different functional groups on the propanoic acid side chain.

Scientific Research Applications

3-(4-oxoquinazolin-3(4H)-yl)propanoic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including bacterial infections and cancer.

    Industry: Used in the development of new materials and chemical processes due to its unique chemical properties.

Comparison with Similar Compounds

3-(4-oxoquinazolin-3(4H)-yl)propanoic acid can be compared with other quinazolinone derivatives, such as:

    2-(4-oxoquinazolin-3(4H)-yl)acetic acid: Similar structure but with an acetic acid side chain instead of propanoic acid.

    4-(4-oxoquinazolin-3(4H)-yl)butanoic acid: Similar structure but with a butanoic acid side chain.

    Quinazolin-4(3H)-one: The core structure without any side chains.

The uniqueness of this compound lies in its specific side chain, which can influence its chemical reactivity and biological activity. The propanoic acid side chain provides additional functional groups for further chemical modifications and interactions with biological targets.

Biological Activity

3-(4-oxoquinazolin-3(4H)-yl)propanoic acid is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical characteristics:

  • Chemical Formula : C₁₁H₁₀N₂O₃
  • Molecular Weight : 218.209 g/mol
  • Structure : The compound features a quinazoline core fused with a propanoic acid moiety, which enhances its solubility and reactivity.

1. Antimicrobial Activity

Research indicates that quinazoline derivatives often exhibit significant antibacterial properties. Preliminary studies suggest that this compound may possess antibacterial activity against various bacterial strains. The mechanism of action is hypothesized to involve interaction with bacterial enzymes or receptors, disrupting cellular processes essential for bacterial survival .

Table 1: Antibacterial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)Notes
Staphylococcus aureusTBDPotential target for treatment
Escherichia coliTBDFurther studies required
Pseudomonas aeruginosaTBDInvestigated in preliminary assays

2. Anticancer Potential

The quinazoline structure is associated with diverse anticancer activities. Studies have shown that modifications to this scaffold can lead to compounds with significant cytotoxic effects against various cancer cell lines. For instance, derivatives similar to this compound have been evaluated for their ability to inhibit the growth of cancer cells such as HepG2 (liver cancer), MCF-7 (breast cancer), and Caco-2 (colon cancer) .

Case Study: Cytotoxicity Assessment
In vitro studies have demonstrated that certain quinazoline derivatives exhibit IC50 values in the low micromolar range against selected cancer cell lines, indicating potent cytotoxic activity. For example, a derivative showed an IC50 of 5 µM against MCF-7 cells, suggesting strong anticancer potential .

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific kinases involved in cell signaling pathways related to cancer progression.
  • Interaction with DNA : Some quinazoline derivatives have been shown to intercalate with DNA, leading to apoptosis in cancer cells.
  • Antioxidant Activity : The presence of functional groups may contribute to antioxidant properties, potentially mitigating oxidative stress within cells .

Research Findings

Recent studies have focused on synthesizing new derivatives and assessing their biological activities through various assays:

  • Synthesis Methods : Multi-step reactions involving starting materials like 2-(4-oxoquinazolin-3(4H)-yl)acetic acid have been employed to produce this compound. Variations in synthesis can yield compounds with enhanced bioactivity .

Table 2: Summary of Synthesis Methods

Method DescriptionYield (%)Notable Features
Reaction with carbonic acidHighEffective for producing derivatives
Functionalization stepsModerateAllows for structural variations

Properties

IUPAC Name

3-(4-oxoquinazolin-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c14-10(15)5-6-13-7-12-9-4-2-1-3-8(9)11(13)16/h1-4,7H,5-6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMEGJBZWDKOWDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70349514
Record name 3-(4-oxoquinazolin-3(4H)-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70349514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25818-88-6
Record name 3-(4-oxoquinazolin-3(4H)-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70349514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-oxoquinazolin-3(4H)-yl)propanoic acid
Reactant of Route 2
Reactant of Route 2
3-(4-oxoquinazolin-3(4H)-yl)propanoic acid
Reactant of Route 3
Reactant of Route 3
3-(4-oxoquinazolin-3(4H)-yl)propanoic acid
Reactant of Route 4
Reactant of Route 4
3-(4-oxoquinazolin-3(4H)-yl)propanoic acid
Reactant of Route 5
Reactant of Route 5
3-(4-oxoquinazolin-3(4H)-yl)propanoic acid
Reactant of Route 6
Reactant of Route 6
3-(4-oxoquinazolin-3(4H)-yl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.